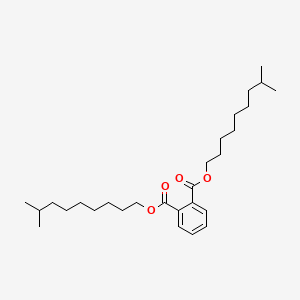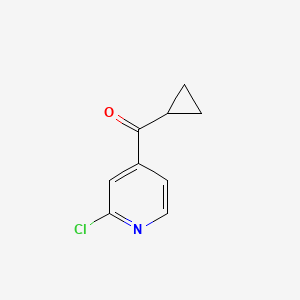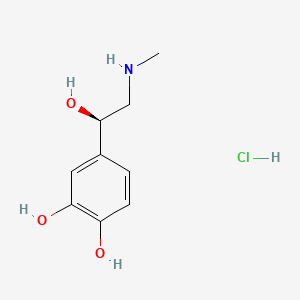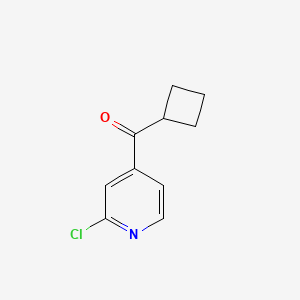
2-Chloro-4-pyridylcyclobutyl ketone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Asymmetric Cycloadditions
- Asymmetric [4+3] Cycloadditions : Utilizing chiral α-chloro imines, including derivatives of 2-Chloro-4-pyridylcyclobutyl ketone, asymmetric cycloadditions with furan and pyrrole systems have been successfully conducted. These processes yield bicyclic ketones, which are significant in stereoselective syntheses (Kende & Huang, 1997).
Synthesis of Pyridines
- One-Pot Synthesis of Pyridines : A general one-pot method to synthesize pyridines from dialkyl acyclic/cyclic ketones, including 2-Chloro-4-pyridylcyclobutyl ketone, has been developed. This method features sequential amination, annulation, and aromatization reactions (Abbiati et al., 2003).
Reactions with Dienes
- Silver Ion-Induced Reactions : Studies involving 3-Chloro-2-pyrrolidinocyclohexene, a compound related to 2-Chloro-4-pyridylcyclobutyl ketone, demonstrate cycloadditions with various 1,3-dienes. This results in bicyclic and tricyclic ketones via [3+4]-cycloadditions of an intermediate 2-aminoallyl cation (Schmid & Schmid, 1974).
Catalytic Asymmetric Reactions
- Enantioselective Diels-Alder Reaction : Research has shown that simple α,β-unsaturated ketones, related to 2-Chloro-4-pyridylcyclobutyl ketone, are effective in catalytic asymmetric Diels-Alder reactions. This provides a direct access to novel chiral building blocks (Singh et al., 2008).
Zinc Chemistry
- Inverse Metallacrown Complexes and Clusters : The use of compounds related to 2-Chloro-4-pyridylcyclobutyl ketone in zinc chemistry has led to the synthesis of novel tetranuclear and pentanuclear clusters. These findings are crucial in the study of metal-organic frameworks and coordination chemistry (Alexiou et al., 2005).
Cyclization Reactions
- Cyclization of Diallyldibutyltin and Halo Ketones : The cyclization reaction of diallyldibutyltin with α- or γ-halo ketones, such as chloro-substituted ketones related to 2-Chloro-4-pyridylcyclobutyl ketone, has been studied. This process yields 2-allyloxiranes or 2-allyltetrahydrofurans (Yano et al., 1992).
Organocatalytic Reactions
- Organocatalyst-mediated Enantioselective Intramolecular Aldol Reaction : Research shows the effective use of organocatalysts in asymmetric intramolecular aldol reactions, providing access to bicyclo[4.3.0]nonane derivatives. This includes reactions where ketones similar to 2-Chloro-4-pyridylcyclobutyl ketone act as electrophiles (Hayashi et al., 2007).
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-6-8(4-5-12-9)10(13)7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVJYDXDZYXOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273012 | |
| Record name | (2-Chloro-4-pyridinyl)cyclobutylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyridylcyclobutyl ketone | |
CAS RN |
898785-15-4 | |
| Record name | (2-Chloro-4-pyridinyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-pyridinyl)cyclobutylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3416635.png)
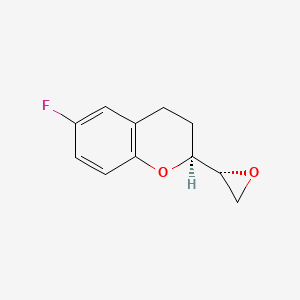
![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)
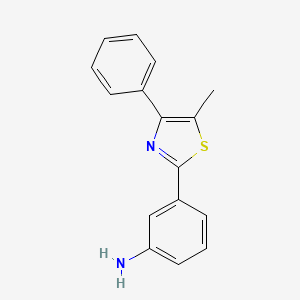

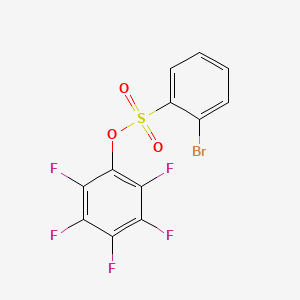
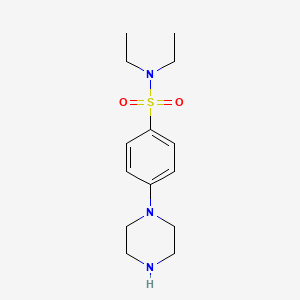
![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)
